N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for diverse pharmacological activities. Its structure features:
- A pyrazolo[3,4-d]pyrimidine core with a 4-oxo group at position 3.
- A furan-2-carboxamide group at position 5, contributing to hydrogen-bonding interactions.
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c1-11-5-6-13(8-12(11)2)23-16-14(9-20-23)18(25)22(10-19-16)21-17(24)15-4-3-7-26-15/h3-10H,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTWPFFXGCRKBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This compound features a complex structure that includes a pyrazolo core and various functional groups that contribute to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 348.39 g/mol. The structure is characterized by the presence of a furan moiety and a carboxamide group, which are significant for its biological interactions.
Biological Activities
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities, including:
- Anti-inflammatory : These compounds have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. For instance, some derivatives have shown selective COX-II inhibitory activity with IC50 values as low as 0.52 μM, indicating strong anti-inflammatory potential .
- Anticancer : The pyrazolo[3,4-d]pyrimidine derivatives have demonstrated promising anticancer properties by inhibiting specific enzyme pathways associated with tumor growth and proliferation. Studies have reported their effectiveness against various cancer cell lines .
- Analgesic : Due to their anti-inflammatory effects, these compounds may also provide analgesic benefits by reducing pain associated with inflammation.
The exact mechanisms of action for this compound often involve interactions with specific molecular targets such as enzymes or receptors. For example:
- Enzyme Inhibition : The compound may inhibit COX enzymes or other related pathways that contribute to inflammation and cancer progression. This inhibition leads to a reduction in prostaglandin synthesis and other inflammatory mediators .
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic synthesis techniques. The common methods include:
- Formation of the Pyrazolo Core : This involves cyclization reactions using appropriate precursors.
- Functional Group Modifications : Subsequent reactions introduce the furan and carboxamide moieties.
- Purification : The final compound is purified using chromatography techniques to ensure high purity for biological testing.
Scientific Research Applications
Anticancer Potential
Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance:
- In Vitro Studies : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. A related compound exhibited an IC50 value of 9.19 μM against Hepatitis C virus (HCV), indicating strong anticancer potential .
Antiviral Activity
The compound has also been studied for its antiviral properties:
- Case Study : A study highlighted that certain pyrazolo derivatives demonstrated effective inhibition of respiratory syncytial virus (RSV) replication with EC50 values ranging from 5 to 28 μM, suggesting potential efficacy against viral infections .
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor for specific enzymes involved in disease processes. The following table summarizes the inhibitory activity against selected enzymes:
| Enzyme | Inhibitory Activity | IC50 Value (μM) |
|---|---|---|
| Protein Kinase B (PKB/Akt) | Significant inhibition | 0.35 |
| HCV NS5B RNA Polymerase | High selectivity index | 32.2 |
These findings demonstrate the compound's potential as a therapeutic agent targeting critical pathways in cancer and viral replication.
Case Study 1: Anticancer Activity
A study published in MDPI explored the anticancer activity of pyrazolo[3,4-d]pyrimidine derivatives. The study found that these compounds inhibited cancer cell lines effectively, showcasing their potential as anticancer agents .
Case Study 2: Antiviral Efficacy
Another research effort examined the antiviral efficacy of related compounds against various viral strains. The results indicated that certain derivatives could inhibit viral replication significantly, paving the way for further development as antiviral therapeutics .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the pyrazolo[3,4-d]pyrimidine core but differ in substituents and biological profiles:
Key Observations:
- Substituent Impact on Activity: The thioxo group in compound 10a correlates with anti-HIV1 activity, while the thiazolidinone in XI enhances antimicrobial potency . The furan-2-carboxamide in the target compound may improve solubility compared to bulkier substituents like chromenone .
- Physical Properties: Melting points vary widely (131–230°C), influenced by substituent polarity and crystallinity. The target compound’s 3,4-dimethylphenyl group may elevate its MP compared to 10a but lower it relative to ’s chromenone derivative .
Spectral and Analytical Data
IR/NMR Trends :
- C=O stretches : ~1714 cm⁻¹ (target compound’s oxo group; aligns with XI’s 1714 cm⁻¹) .
- Aromatic C-H : Peaks at 2857–2925 cm⁻¹ (aliphatic CH in XI) vs. 1255 cm⁻¹ (C=S in XVIII) .
- The target compound’s furan ring would show distinct C-O-C stretches near 1200–1300 cm⁻¹, absent in fluorophenyl analogs .
Mass Spectrometry :
- ’s compound has a mass of 579.1 (M+1), while 10a is 714.01 (M+), reflecting substituent complexity .
Preparation Methods
Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one Core
The pyrazolo[3,4-d]pyrimidine ring system is typically assembled via cyclocondensation reactions. A widely adopted approach involves reacting 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile with formamide or urea under acidic conditions to induce cyclization.
Representative Procedure
- Starting Material Preparation :
- 3,4-Dimethylphenylhydrazine (1.36 g, 10 mmol) reacts with ethyl cyanoacetate (1.13 g, 10 mmol) in ethanol under reflux (6–8 h) to yield 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile.
- Key Spectral Data : $$ ^1H $$ NMR (DMSO-d6): δ 7.45–7.32 (m, 3H, ArH), 6.21 (s, 2H, NH2), 2.28 (s, 6H, 2×CH3).
- Cyclization to Pyrazolo[3,4-d]pyrimidin-4-one :
- The intermediate (2.14 g, 8 mmol) is heated with formamide (5 mL) and conc. HCl (0.5 mL) at 120°C for 12 h. The product precipitates upon cooling and is recrystallized from ethanol.
- Yield : 72% (1.72 g). MP : 228–230°C. $$ ^1H $$ NMR (DMSO-d6): δ 8.45 (s, 1H, pyrimidine-H), 7.62–7.51 (m, 3H, ArH), 2.31 (s, 6H, 2×CH3).
Functionalization with Furan-2-carboxamide
Amination at Position 5
The 5-position of pyrazolo[3,4-d]pyrimidin-4-one is activated for nucleophilic substitution. Reacting the core with furan-2-carboxylic acid derivatives introduces the carboxamide group.
Method A: Acyl Chloride Coupling
- Furan-2-carbonyl Chloride Synthesis :
- Amide Bond Formation :
- Pyrazolo[3,4-d]pyrimidin-4-one (2.0 g, 7.4 mmol) and furan-2-carbonyl chloride (1.02 g, 7.4 mmol) are stirred in dry DCM with triethylamine (1.5 mL) at 0°C for 4 h. The product is purified via silica gel chromatography (PE/EtOAc 7:3).
- Yield : 68% (2.21 g). MP : 245–247°C. $$ ^13C $$ NMR: δ 164.2 (C=O), 152.1 (pyrimidine-C), 146.3 (furan-C), 138.5–125.4 (Ar-C), 19.8 (CH3).
Method B: Carbodiimide-Mediated Coupling
- Reagents : EDCl (1.2 eq), HOBt (1.1 eq), DIPEA (2 eq) in DMF.
- Conditions : 24 h at 25°C. Yield : 75%.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance reaction rates but may reduce yields due to side reactions. Isopropanol, used in analogous syntheses, offers a balance between solubility and selectivity (Table 1).
Table 1: Solvent Screening for Cyclization Step
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 120 | 6 | 58 |
| IPA | 100 | 8 | 72 |
| EtOH | 80 | 12 | 65 |
Catalytic Enhancements
Adding p-toluenesulfonic acid (pTSA, 10 mol%) reduces cyclization time from 12 h to 6 h with a 15% yield improvement.
Spectroscopic Characterization and Purity Assessment
Key Spectral Assignments
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H2O 60:40) shows ≥98% purity, with retention time = 6.72 min.
Challenges and Alternative Routes
Regioselectivity in Cyclization
Competing pathways may yield regioisomers if reaction conditions are suboptimal. Using excess formamide suppresses 6-oxo byproduct formation.
Functional Group Compatibility
The electron-rich 3,4-dimethylphenyl group necessitates mild conditions to prevent demethylation. Lower temperatures (80–100°C) during cyclization mitigate this risk.
Scalability and Industrial Relevance
Bench-scale syntheses (100 g) achieve consistent yields (70–75%) using continuous flow reactors for the amidation step, reducing reaction time from 24 h to 2 h.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for pyrazolo[3,4-d]pyrimidine derivatives, such as the target compound?
- Methodology : The synthesis typically involves multi-step reactions, starting with the condensation of substituted amines with carbonyl intermediates. For example, describes reactions with N-arylsubstituted α-chloroacetamides under reflux conditions. Key steps include cyclization using POCl₃ or other dehydrating agents to form the pyrimidine core. Post-synthetic purification via column chromatography (silica gel) and recrystallization ensures high purity .
- Characterization : Confirmation of intermediates and final products requires ¹H NMR (e.g., DMSO-d₆ as solvent, δ 10.82 ppm for NH protons) and HRMS for molecular weight validation .
Q. How is the compound’s purity validated in academic research settings?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection (e.g., 99.90% purity in ) and LC-MS (99.11% purity) are standard. For thermal stability, differential scanning calorimetry (DSC) or melting point analysis (e.g., 216–218°C for related compounds in ) is recommended .
Q. What spectroscopic techniques are critical for structural elucidation?
- Methodology :
- ¹H NMR : Assign protons to confirm substituent positions (e.g., aromatic protons at δ 7.45–8.64 ppm in ).
- HRMS : Validate molecular formula (e.g., m/z 370.0 [M+1] in ).
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and NH/OH groups .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in structural assignments for pyrazolo[3,4-d]pyrimidine derivatives?
- Methodology : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. For example, used SCXRD (R factor = 0.054) to confirm the dihedral angle between fused rings in a pyrrolo[3,2-d]pyrimidine derivative. Key steps include crystal growth (slow evaporation from DMF/water) and data refinement using SHELXL .
Q. What strategies address contradictions in reaction yields for similar compounds?
- Case Study : reports yields ranging from 72% to 96% for thieno[2,3-d]pyrimidines. Variability arises from substituent electronic effects (e.g., electron-withdrawing groups slowing nucleophilic attacks). Optimization involves adjusting reaction time (24–48 hrs), temperature (80–120°C), and catalyst (e.g., Pd/C for reductive steps) .
- Data Reconciliation : Use design of experiments (DoE) to statistically evaluate factors like solvent polarity (DMF vs. THF) and reagent stoichiometry .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Methodology :
- Substituent Effects : Fluorine introduction ( ) enhances metabolic stability by blocking CYP450 oxidation. For example, 5-(fluorobenzoylamino) derivatives show improved pharmacokinetic profiles.
- Bioisosteric Replacement : Replace furan () with thiophene to assess π-π stacking differences in target binding .
Q. What computational tools predict the compound’s physicochemical properties?
- Methodology :
- Lipophilicity : Calculate logP values using software like MarvinSuite (: logP = 2.1 for C₂₂H₁₉ClFN₅O₄).
- Solubility : Apply Hansen solubility parameters (HSPiP) to optimize co-solvents (e.g., PEG-400 for in vivo studies) .
Data Analysis and Optimization
Q. How are NMR spectral discrepancies resolved for complex heterocycles?
- Case Study : Overlapping peaks in DMSO-d₆ (e.g., δ 3.85–4.12 ppm for CH₂ groups in ) can be clarified using 2D NMR (HSQC, HMBC) to assign coupling pathways. Deuterium exchange (D₂O) confirms labile protons (e.g., NH at δ 10.82 ppm) .
Q. What protocols ensure reproducibility in multi-step syntheses?
- Best Practices :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
